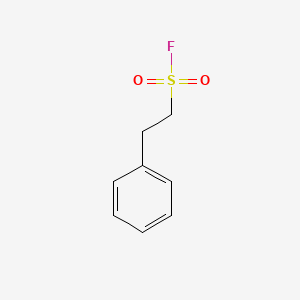
2-Phenylethane-1-sulfonyl fluoride
概要
説明
2-Phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a phenylethane backbone. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
作用機序
Target of Action
2-Phenylethane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that have a high affinity for the sulfonyl fluoride group.
Mode of Action
Sulfonyl fluorides are known to act as electrophilic warheads, meaning they have a tendency to donate electrons and form bonds with other molecules . This allows them to interact with their targets and induce changes in their function or structure.
Biochemical Pathways
Given the electrophilic nature of sulfonyl fluorides, it is likely that they could affect a variety of biochemical pathways by modifying the function of key proteins or enzymes .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . This balance could potentially influence the bioavailability of this compound.
Result of Action
Given its electrophilic nature, it is likely that it could induce changes in the function or structure of its target molecules, potentially leading to various downstream effects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, while the presence of other molecules could influence its distribution and metabolism . .
生化学分析
Biochemical Properties
2-Phenylethane-1-sulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site. This interaction effectively inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and mechanisms . Additionally, it can interact with other proteins and biomolecules, altering their activity and providing insights into their biochemical roles.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases can disrupt signaling cascades, leading to altered gene expression and metabolic changes. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by inhibiting proteases essential for cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of enzyme active sites. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable covalent bond. This modification prevents substrate binding and catalysis, effectively inhibiting enzyme activity. The compound’s ability to form such covalent bonds makes it a potent inhibitor of serine proteases and other enzymes with reactive serine residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist, but the compound may lose potency over time. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, particularly in inhibiting protease activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including tissue damage and adverse physiological responses. Studies have identified threshold doses that balance efficacy and safety, providing guidelines for its use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, altering their activity and affecting downstream metabolic processes. The compound’s inhibition of these enzymes can lead to changes in metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways and the role of proteases in metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenylethanesulfonyl chloride with a fluoride source such as potassium fluoride in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: 2-Phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenylethane moiety can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Sulfonic acids and sulfonates.
Reduction: Sulfonamides.
科学的研究の応用
2-Phenylethane-1-sulfonyl fluoride has found applications in various fields of scientific research:
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with specific amino acid residues.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Phenylmethanesulfonyl fluoride: Another sulfonyl fluoride derivative with similar reactivity but different structural properties.
2-Phenylethanesulfonyl chloride: The chloride analog of 2-phenylethane-1-sulfonyl fluoride, used in similar synthetic applications.
Benzenesulfonyl fluoride: A simpler sulfonyl fluoride compound with a benzene ring instead of a phenylethane backbone.
Uniqueness: this compound is unique due to its specific structural features, which provide a balance of reactivity and stability. Its phenylethane backbone offers additional steric and electronic properties that can influence its reactivity compared to simpler sulfonyl fluorides.
特性
IUPAC Name |
2-phenylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUZCKBEUHXHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306743 | |
| Record name | Benzeneethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-68-7 | |
| Record name | Benzeneethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




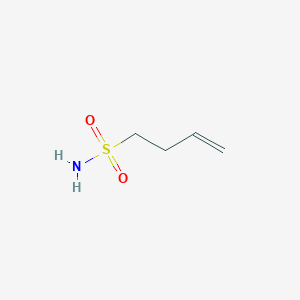
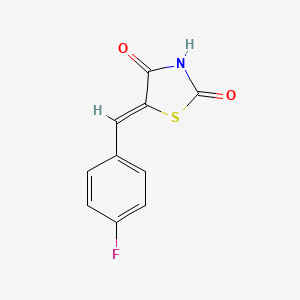

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)


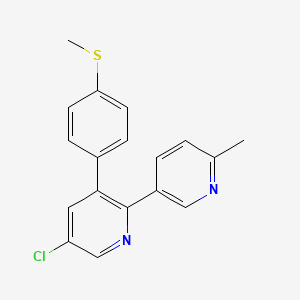
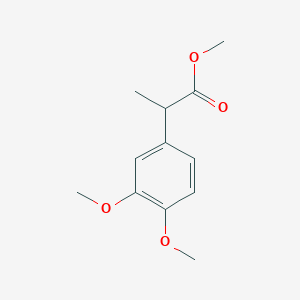

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)
